molecular formula C25H20N2O4S2 B5786302 N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide

N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide

Katalognummer B5786302
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: KZPUWBXFRCIUSV-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide, also known as PSB-0739, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazopyridines and is known to exhibit potent and selective antagonistic activity towards the GPR40 receptor.

Wirkmechanismus

N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide acts as a selective antagonist of the GPR40 receptor, which is primarily expressed in pancreatic beta cells. The receptor plays a crucial role in regulating insulin secretion in response to glucose levels in the body. By blocking the GPR40 receptor, N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide inhibits insulin secretion and helps maintain glucose homeostasis in the body.
Biochemical and physiological effects:
Studies have shown that N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide exhibits potent and selective antagonistic activity towards the GPR40 receptor. It is known to inhibit insulin secretion in response to glucose, which helps regulate blood glucose levels in the body. N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide is its selective antagonistic activity towards the GPR40 receptor, which makes it an ideal candidate for studying the physiological and biochemical effects of the receptor. However, one of the limitations of using N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Zukünftige Richtungen

N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some of the future directions for research include studying the long-term effects of N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide on glucose homeostasis and insulin secretion, evaluating its safety and efficacy in clinical trials, and exploring its potential applications in other metabolic disorders such as non-alcoholic fatty liver disease.

Synthesemethoden

The synthesis of N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions that start with the condensation of 2,4-difluoronitrobenzene and N-(4-nitrophenyl)benzenesulfonamide. The resulting intermediate is then subjected to a series of reduction and coupling reactions to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It is known to act as a GPR40 antagonist, which plays a crucial role in regulating insulin secretion and glucose homeostasis in the body.

Eigenschaften

IUPAC Name

N,N'-bis(benzenesulfonyl)-N-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c28-32(29,23-17-9-3-10-18-23)26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22)33(30,31)24-19-11-4-12-20-24/h1-20H/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUWBXFRCIUSV-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/N(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.